molecular formula C10H13BrClNO2S B1526103 2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1354949-62-4

2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Cat. No. B1526103
M. Wt: 326.64 g/mol
InChI Key: BCKBOQRYCJAEPZ-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride, also known as 4-BTPA-HCl, is an organic compound belonging to the class of thiophenes. It is a white, crystalline solid that is soluble in methanol and dimethyl sulfoxide (DMSO). 4-BTPA-HCl has a variety of applications in scientific research, including use as a bioactive compound, a reagent for chemical synthesis, and as a tool to study the effects of drugs on the brain.

Scientific Research Applications

Structural and Magnetic Properties of Hydrochloride Crystals

Hydrochloride crystals based on similar structural moieties have been studied for their structural and magnetic properties. For example, Guo-Ping Yong, Yiman Zhang, and Wenlong She (2013) reported on hydrochloride crystals obtained from slow diffusion of acetone into a methanol solution of a related radical, investigating the relationship between magnetic properties and crystal-stacking structures. These studies are important for understanding the fundamental properties of new materials and their potential applications in electronics and materials science (Guo-Ping Yong et al., 2013).

Synthesis and Application in Organic Chemistry

Research on the synthesis of related compounds provides insights into methodologies that could be applicable to the synthesis of "2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride" and its derivatives. For instance, studies on the ring contraction of related compounds and their reactions to form novel organic materials could offer routes to synthesize new drugs or materials with specific properties (P. Cox et al., 1981).

Electro-Optic Materials and Nanotechnology

The synthesis and application of pyrrole-based donor-acceptor chromophores in electro-optic materials highlight the potential for compounds with pyrrolidine and related groups to be used in advanced material applications. A. Facchetti et al. (2003) described the synthesis of heterocycle-based derivatives and their application in nonlinear optical/electro-optic multilayers, indicating potential areas of application for similar compounds in the development of optical and electronic devices (A. Facchetti et al., 2003).

Advanced Organic Synthesis Techniques

Research on advanced organic synthesis techniques, such as the novel deconjugative esterification of related acids, demonstrates the utility of pyrrolidine and related structures in synthesizing complex organic molecules. These methodologies could be applied to the synthesis and modification of "2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride" for various scientific and industrial applications (S. Sano et al., 2006).

properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-7-5-8(15-6-7)9(10(13)14)12-3-1-2-4-12;/h5-6,9H,1-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKBOQRYCJAEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=CS2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

CAS RN

1354949-62-4
Record name 1-Pyrrolidineacetic acid, α-(4-bromo-2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

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